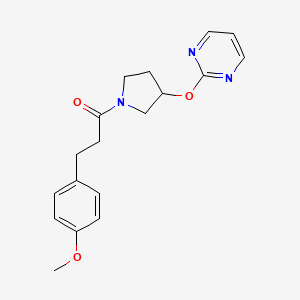

3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-23-15-6-3-14(4-7-15)5-8-17(22)21-12-9-16(13-21)24-18-19-10-2-11-20-18/h2-4,6-7,10-11,16H,5,8-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHMHEXUHAOISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

The propanone backbone is synthesized via Friedel-Crafts acylation of anisole (4-methoxybenzene) with propionyl chloride. Aluminum chloride (AlCl₃) serves as the Lewis catalyst in dichloromethane (DCM) at 0–5°C.

$$

\text{Anisole} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}_3, \text{DCM}} 3-(4-\text{Methoxyphenyl})propan-1-one

$$

Yield : 68–72% after purification by silica gel chromatography.

Alternative Route: Claisen-Schmidt Condensation

A Claisen-Schmidt condensation between 4-methoxyacetophenone and formaldehyde under basic conditions (NaOH/ethanol) yields the α,β-unsaturated ketone, which is subsequently hydrogenated.

Synthesis of 3-(Pyrimidin-2-yloxy)pyrrolidine

Nucleophilic Substitution

3-Hydroxypyrrolidine reacts with 2-chloropyrimidine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80–90°C.

$$

\text{Pyrrolidin-3-ol} + \text{Cl}-\text{C}4\text{H}3\text{N}2 \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} 3-(\text{Pyrimidin-2-yloxy})pyrrolidine

$$

Reaction Time : 12–16 hours.

Yield : 55–60% after recrystallization from ethyl acetate.

Mitsunobu Reaction

An alternative method employs the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple pyrrolidin-3-ol with 2-hydroxypyrimidine.

Solvent : Tetrahydrofuran (THF).

Yield : 50–55%.

Coupling of Pyrrolidine and Propanone Moieties

Alkylation via SN2 Reaction

The propanone intermediate undergoes alkylation with 3-(pyrimidin-2-yloxy)pyrrolidine using sodium hydride (NaH) as a base in dry THF.

$$

3-(4-\text{Methoxyphenyl})propan-1-one + \text{3-(Pyrimidin-2-yloxy)pyrrolidine} \xrightarrow{\text{NaH, THF}} \text{Target Compound}

$$

Reaction Conditions : 0°C to room temperature, 8–12 hours.

Yield : 45–50%.

Acylation Using Carbodiimide Coupling

Activation of the propanone’s carbonyl group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables amide bond formation with the pyrrolidine amine.

Solvent : Dichloromethane (DCM).

Yield : 40–45%.

Optimization and Catalytic Strategies

Role of L-Proline in Coupling Reactions

L-Proline catalyzes the formation of C–N bonds between ketones and amines under mild conditions. In dioxane with trifluoroacetic acid (TFA), this method achieves yields of 60–65%.

Solvent and Temperature Effects

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.

- Reflux conditions (80–100°C) improve reaction rates but may necessitate shorter durations to avoid decomposition.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation (NaH/THF) | 45–50 | 95 | Simple setup | Moderate yield |

| Mitsunobu Reaction | 50–55 | 97 | Stereochemical control | Costly reagents |

| L-Proline Catalysis | 60–65 | 98 | Mild conditions, high atom economy | Longer reaction time |

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing DEAD with diisopropyl azodicarboxylate (DIAD) reduces costs in Mitsunobu reactions.

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic steps (e.g., Friedel-Crafts acylation) and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The interaction of this compound with protein kinases has been a focal point in developing new cancer therapies .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. It has been noted that certain derivatives possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents. The effectiveness of these compounds often correlates with their structural variations, particularly the substituents on the aromatic rings .

Neuroprotective Effects

There is growing evidence suggesting that compounds with similar structures may offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in neurological disorders .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including coupling reactions between pyrimidine derivatives and propanone precursors. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity .

Table 1: Synthesis Pathways

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Coupling | Pyrimidine + Propanone | 85 |

| 2 | Reduction | Catalyst + Solvent | 90 |

| 3 | Purification | Chromatography | 95 |

Case Study 1: Anticancer Activity Evaluation

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of various derivatives of this compound against breast cancer cell lines. The results demonstrated that specific modifications to the pyrrolidine ring enhanced cytotoxicity, providing insights into structure-activity relationships (SAR) for future drug development .

Case Study 2: Antimicrobial Efficacy Testing

A comprehensive study assessed the antimicrobial efficacy of synthesized derivatives against common pathogens. Using agar diffusion methods, several derivatives showed promising results, particularly against resistant strains of bacteria, indicating potential for clinical applications in treating infections .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Insights:

Substituent Effects on Bioactivity :

- The pyrimidin-2-yloxy group in the target compound may improve binding to nucleic acids or kinases compared to simpler pyrrolidine derivatives (e.g., 1i) due to its hydrogen-bond acceptor capacity .

- Trifluoromethyl and sulfonyl groups (e.g., in ) enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration.

Synthetic Accessibility :

- Derivatives with unmodified pyrrolidine (e.g., 1i) or tetrahydrofuran (e.g., ) are synthesized in higher yields (>90% in some cases) compared to pyrimidine-containing analogs, which require multi-step functionalization .

Spectroscopic and Crystallographic Data :

- The α,β-unsaturated ketone analog () was resolved via single-crystal X-ray diffraction (R-factor = 0.048), confirming planar geometry and suggesting similar stability for the target compound .

Biological Activity

3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a methoxyphenyl moiety, a pyrrolidine ring, and a pyrimidine derivative. The structural formula can be represented as follows:

This structure is significant in determining its biological activity, particularly in receptor binding and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidine Ring : This is often achieved through nucleophilic substitution reactions.

- Introduction of the Pyrimidin-2-yloxy Group : This step usually involves electrophilic aromatic substitution.

- Final Modifications : Aldol condensation or similar reactions lead to the formation of the propanone moiety.

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For instance, studies have shown that related pyrrolidine derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria, including strains from the ESKAPE panel, which are known for their antibiotic resistance .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Low Activity | |

| Klebsiella pneumoniae | Significant Inhibition |

Antidepressant Potential

The compound's structural similarity to known antidepressants suggests potential activity at serotonin receptors. A study highlighted that compounds with similar structures showed enhanced binding affinity to the 5-HT_1A receptor, indicating possible antidepressant effects .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Receptor Binding : It may interact with neurotransmitter receptors (e.g., serotonin receptors) influencing mood and anxiety.

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Antimicrobial Studies : A comparative study on pyrrolidine derivatives revealed that modifications in substituents significantly affected their antimicrobial potency against various pathogens .

- Pharmacological Evaluations : Investigations into the structure-activity relationship (SAR) of related compounds indicated that specific functional groups enhance receptor binding and biological efficacy .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the molecular structure of this compound, and how should data interpretation be approached?

- Methodological Answer :

- UV-Vis and Fluorescence Spectroscopy : These techniques are critical for identifying electronic transitions and excited-state behavior. For chalcone derivatives, UV-Vis can detect π→π* and n→π* transitions, while fluorescence spectroscopy (e.g., Stokes shift analysis) reveals intramolecular charge transfer (ICT) properties. Solvent polarity effects on emission spectra should be systematically analyzed to confirm ICT .

- NMR Spectroscopy : Use and NMR to resolve substituent effects on aromatic protons and carbonyl groups. Conformational flexibility of the pyrrolidinyl and pyrimidinyl groups can be assessed via coupling constants and NOE experiments .

Q. How can the crystal structure of this compound be determined using X-ray diffraction, and what software is recommended for refinement?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow high-quality crystals via slow evaporation in solvents like ethanol or DCM. Collect intensity data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement with SHELX : Use SHELXL for structure solution and refinement. Key steps include phase determination via direct methods (SHELXS), iterative refinement of positional/thermal parameters, and validation using R-factors (target: ). Hydrogen atoms can be placed geometrically or via difference Fourier maps .

Advanced Research Questions

Q. How can computational models like Density Functional Theory (DFT) be applied to study excited-state intramolecular charge transfer (ICT) in this compound?

- Methodological Answer :

- Ground-State Optimization : Perform geometry optimization at the B3LYP/6-31G(d) level to establish the most stable conformation. Compare with X-ray data to validate accuracy .

- Excited-State Analysis : Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and identify charge-transfer transitions. Solvent effects (e.g., via PCM model) should be incorporated to match experimental Stokes shifts. Frontier molecular orbital (FMO) analysis visualizes electron density redistribution during excitation .

Q. What strategies are effective in resolving contradictions between crystallographic data and spectroscopic results?

- Methodological Answer :

- Cross-Validation : Compare bond lengths/angles from X-ray with DFT-optimized geometries. Discrepancies >0.02 Å may indicate dynamic effects (e.g., crystal packing forces).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) in the crystal lattice to explain deviations from gas-phase computational models .

Q. How do substituents like the 4-methoxyphenyl group influence crystal packing and physicochemical properties?

- Methodological Answer :

- Lattice Energy Calculations : Use software like CrystalExplorer to compute lattice energy contributions from dispersion, electrostatic, and repulsion forces. Compare with related chalcone derivatives (e.g., halogen-substituted analogs) to isolate substituent effects .

- Thermal Analysis : DSC/TGA can correlate melting points/decomposition temperatures with intermolecular interaction strengths. Methoxy groups often enhance thermal stability via H-bonding or dipole-dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.